1-(3,4-Dimethoxyphenyl)-2-(1-pyrrolidinyl)-1-pentanone Hydrochloride
Overview
Description
3’,4’-Dimethoxy-alpha-pyrrolidinopentiophenone hydrochloride is a synthetic stimulant drug belonging to the cathinone class. It is known for its psychoactive properties and has been sold online as a designer drug. The compound is a relatively weak inhibitor of serotonin reuptake and has little affinity for dopamine or noradrenaline transporters .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’,4’-Dimethoxy-alpha-pyrrolidinopentiophenone hydrochloride typically involves the reaction of 3,4-dimethoxybenzaldehyde with a suitable amine, followed by cyclization and subsequent purification steps. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction. The final product is obtained as a hydrochloride salt to enhance its stability and solubility .
Industrial Production Methods
Industrial production methods for this compound are not well-documented due to its classification as a designer drug. similar compounds are often produced using large-scale chemical reactors with stringent control over reaction conditions to ensure high yield and purity. The process involves multiple purification steps, including recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3’,4’-Dimethoxy-alpha-pyrrolidinopentiophenone hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The methoxy groups on the aromatic ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of similar compounds.
Biology: Studied for its effects on neurotransmitter systems and potential use in neuropharmacology.
Medicine: Investigated for its potential therapeutic applications, although its use is limited due to its psychoactive properties.
Industry: Used in forensic science for the detection of designer drugs in biological samples.
Mechanism of Action
The compound exerts its effects primarily by inhibiting the reuptake of serotonin, leading to increased levels of serotonin in the synaptic cleft. This results in enhanced serotonergic neurotransmission, which is associated with its psychoactive effects. The compound has little affinity for dopamine or noradrenaline transporters, making it less potent compared to other stimulants .
Comparison with Similar Compounds
3’,4’-Dimethoxy-alpha-pyrrolidinopentiophenone hydrochloride is similar to other synthetic cathinones such as methylenedioxypyrovalerone (MDPV) and alpha-pyrrolidinopentiophenone (alpha-PVP). it differs in its chemical structure by the presence of methoxy groups on the aromatic ring, which can influence its pharmacological properties. The compound is unique in its relatively weak inhibition of serotonin reuptake compared to other cathinones .
List of Similar Compounds
- Methylenedioxypyrovalerone (MDPV)
- Alpha-pyrrolidinopentiophenone (alpha-PVP)
- 4’-Methyl-alpha-pyrrolidinohexanophenone (4’-Me-PHP)
- 4’-Fluoro-alpha-pyrrolidinopentiophenone (4’-F-PVP)
Properties
IUPAC Name |
1-(3,4-dimethoxyphenyl)-2-pyrrolidin-1-ylpentan-1-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO3.ClH/c1-4-7-14(18-10-5-6-11-18)17(19)13-8-9-15(20-2)16(12-13)21-3;/h8-9,12,14H,4-7,10-11H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYEHRQWDZMXNMK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)C1=CC(=C(C=C1)OC)OC)N2CCCC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401017337 | |
Record name | 3',4'-Dimethoxy-alpha-pyrrolidinopentiophenone hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401017337 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
850351-99-4 | |
Record name | 3',4'-Dimethoxy-alpha-pyrrolidinopentiophenone hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0850351994 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3',4'-Dimethoxy-alpha-pyrrolidinopentiophenone hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401017337 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3',4'-DIMETHOXY-.ALPHA.-PYRROLIDINOPENTIOPHENONE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HM9ZC9JCD4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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